Home > Products > Screening Compounds P118651 > Ritonavir O-β-D-Glucuronide
Ritonavir O-β-D-Glucuronide - 190649-36-6

Ritonavir O-β-D-Glucuronide

Catalog Number: EVT-1484867
CAS Number: 190649-36-6
Molecular Formula: C₄₃H₅₆N₆O₁₁S₂
Molecular Weight: 897.07
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ritonavir

Compound Description: Ritonavir is a potent HIV protease inhibitor widely used in combination therapy for treating HIV/AIDS. [] It is metabolized in the liver, with interaction studies showing it to be a substantial inhibitor of the hepatic canalicular efflux transporter ABCC2. [] This inhibition is implicated in potential drug-induced liver injury and drug-drug interactions. []

Relevance: Ritonavir is the parent compound of Ritonavir O-β-D-Glucuronide. Ritonavir O-β-D-Glucuronide is a Phase II metabolite of Ritonavir, formed through glucuronidation, a major metabolic pathway for drugs and xenobiotics. [] This process involves the addition of glucuronic acid to the Ritonavir molecule, increasing its water solubility and facilitating excretion from the body.

Saquinavir

Compound Description: Similar to Ritonavir, Saquinavir is another HIV protease inhibitor studied for its interaction with the hepatic transporter ABCC2. [] Research indicates Saquinavir is among the most potent inhibitors of ABCC2-mediated biliary excretion, highlighting its potential for drug interactions. []

Relevance: Although Saquinavir possesses a distinct chemical structure compared to Ritonavir, both belong to the HIV protease inhibitor class. [] This shared classification suggests they might share structural features contributing to their interaction with ABCC2 and their potential for glucuronidation, similar to the formation of Ritonavir O-β-D-Glucuronide.

Atazanavir

Compound Description: Atazanavir is another HIV protease inhibitor identified as a potent inhibitor of ABCC2 in human hepatocytes. [] This finding underscores the common theme of ABCC2 inhibition within this drug class and its potential impact on drug metabolism and elimination.

Relevance: As with Ritonavir and Saquinavir, Atazanavir belongs to the HIV protease inhibitor class, suggesting shared structural features relevant to ABCC2 interaction and potential for undergoing glucuronidation, a metabolic pathway leading to compounds like Ritonavir O-β-D-Glucuronide. []

Indinavir

Compound Description: Indinavir, an HIV protease inhibitor, demonstrates significant inhibition of ABCC2, particularly in rat hepatocytes. [] Its interaction with ABCC2 is substrate-dependent, with varying inhibitory effects observed on different substrates. []

Relevance: Despite structural differences with Ritonavir, Indinavir's classification as an HIV protease inhibitor points to shared features that likely contribute to their similar behavior towards ABCC2. [] This shared characteristic further suggests that Indinavir might also undergo glucuronidation, a metabolic process resulting in compounds like Ritonavir O-β-D-Glucuronide.

Lopinavir

Compound Description: Like other HIV protease inhibitors on this list, Lopinavir exhibits potent inhibition of the ABCC2 transporter in rat hepatocytes. [] This shared characteristic highlights the potential for drug interactions and altered drug disposition due to ABCC2 inhibition within this drug class.

Relevance: Lopinavir shares the HIV protease inhibitor classification with Ritonavir, implying structural commonalities influencing their interaction with ABCC2. [] This shared trait suggests that Lopinavir, like Ritonavir, might undergo glucuronidation as a metabolic pathway.

Nelfinavir

Compound Description: Nelfinavir, another HIV protease inhibitor, exhibits potent inhibition of ABCC2, particularly in rat hepatocytes. [] This finding, consistent with other protease inhibitors, underscores the significance of ABCC2 interactions in the metabolism and potential for adverse effects of this drug class.

Relevance: Sharing the HIV protease inhibitor classification with Ritonavir, Nelfinavir likely possesses structural similarities contributing to ABCC2 inhibition. [] This commonality also implies Nelfinavir might be metabolized through glucuronidation, the same pathway leading to Ritonavir O-β-D-Glucuronide formation.

Overview

Ritonavir O-β-D-Glucuronide is a significant metabolite of Ritonavir, which is a protease inhibitor used primarily in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This compound is formed through the process of glucuronidation, where a glucuronic acid moiety is added to Ritonavir, enhancing its solubility and facilitating excretion from the body. Ritonavir O-β-D-Glucuronide plays a crucial role in understanding the pharmacokinetics and metabolism of Ritonavir and is utilized in various research applications related to antiviral therapies, particularly for HIV and COVID-19 .

Source and Classification

Ritonavir O-β-D-Glucuronide is derived from Ritonavir, which is classified as a protease inhibitor. It is predominantly formed in the human liver through enzymatic reactions involving uridine diphosphate glucuronosyltransferases. This compound serves as an important biomarker in pharmacological studies, particularly those examining drug interactions and metabolic pathways .

Synthesis Analysis

Methods

The synthesis of Ritonavir O-β-D-Glucuronide typically involves enzymatic glucuronidation using human liver microsomes or recombinant uridine diphosphate glucuronosyltransferase enzymes. The process can be summarized as follows:

  1. Enzymatic Reaction: The reaction utilizes human liver microsomes or specific recombinant enzymes.
  2. Reaction Conditions: An aqueous buffer system at a pH of approximately 7.4 is maintained.
  3. Cofactor: Uridine diphosphate glucuronic acid serves as a cofactor for the reaction.

Technical Details

Industrial production mirrors laboratory synthesis but on a larger scale, employing bioreactors to optimize yield and purity. Techniques such as high-performance liquid chromatography are used for purification post-synthesis.

Molecular Structure Analysis

Ritonavir O-β-D-Glucuronide's molecular structure consists of a Ritonavir backbone with an attached glucuronic acid moiety. The compound's chemical identifier is 190649-36-6. The structural modifications impart unique properties that enhance its solubility and metabolic stability compared to its parent compound, Ritonavir .

Chemical Reactions Analysis

Reactions

Ritonavir O-β-D-Glucuronide primarily undergoes hydrolysis and oxidation reactions:

  1. Hydrolysis: Under acidic or basic conditions, hydrolysis can cleave the glucuronic acid moiety, regenerating Ritonavir and free glucuronic acid.
  2. Oxidation: Oxidative reactions can modify the thiazole ring or other functional groups within the molecule.

Technical Details

Common reagents used in these reactions include hydrochloric acid or sodium hydroxide for hydrolysis, while oxidizing agents such as hydrogen peroxide or potassium permanganate are employed for oxidation processes.

Mechanism of Action

Ritonavir O-β-D-Glucuronide acts by inhibiting the human immunodeficiency virus protease enzyme, crucial for viral maturation. By inhibiting this enzyme, the formation of infectious viral particles is prevented, thus reducing viral replication. The glucuronidation process enhances the pharmacokinetic profile of Ritonavir by increasing its solubility and promoting excretion, thereby minimizing toxicity and improving therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

Ritonavir O-β-D-Glucuronide exhibits enhanced solubility compared to Ritonavir due to the presence of the glucuronic acid moiety. This property is essential for its bioavailability and efficacy in therapeutic applications.

Chemical Properties

The compound is characterized by its ability to undergo hydrolysis and oxidation reactions, which are critical for its metabolic pathways. Its stability under physiological conditions allows it to serve effectively in drug metabolism studies .

Applications

Ritonavir O-β-D-Glucuronide has several scientific applications:

  1. Antiviral Research: It aids in studying the metabolism and pharmacokinetics of Ritonavir within the human body.
  2. Drug Development: The compound is investigated for its efficacy and safety in antiviral therapies.
  3. Biochemical Studies: It helps elucidate the role of glucuronidation in drug metabolism and detoxification processes.
Chemical Structure and Biosynthesis of Ritonavir O-β-D-Glucuronide

Structural Elucidation of Ritonavir O-β-D-Glucuronide

Ritonavir O-β-D-glucuronide is formed through the covalent conjugation of β-D-glucuronic acid to the hydroxyl group of ritonavir. This metabolite retains ritonavir’s core structure—a bis-thiazolylpentanamide backbone with phenyl side groups—while incorporating a glucuronide moiety at a specific hydroxyl site. The glucuronide unit consists of a β-glycosidic bond linking the anomeric carbon of D-glucuronic acid to ritonavir’s oxygen atom, creating a polar, water-soluble derivative. Key structural features include:

  • Stereochemistry: The β-configuration at the anomeric carbon (C1 of glucuronic acid) is enzymatically fixed and critical for biological recognition [8].
  • Conformational dynamics: The glucuronide’s carboxyl group (pKa ~3.5) is ionized at physiological pH, enhancing aqueous solubility. The pyranose ring adopts a predominant ( ^4C_1 ) chair conformation, stabilized by hydrogen bonding networks [1] [8].
  • Spatial occupancy: Molecular modeling reveals the glucuronide moiety extends 10–12 Å from the ritonavir scaffold, occupying distinct regions in enzymatic pockets compared to the parent drug [3].

Table 1: Structural Characteristics of Ritonavir O-β-D-Glucuronide

Structural ElementDescriptionBiological Significance
Glucuronide linkageβ(1→O)-ether bond at ritonavir hydroxyl groupDetermines metabolic stability and recognition
Glucuronic acid carboxylIonized (-COO⁻) at pH > 4.0Enhances water solubility; facilitates renal excretion
Pyridine ringHeme-coordinating group in ritonavir coreMaintains CYP3A4 affinity despite conjugation
StereocentersMultiple chiral centers (e.g., S-configuration at critical backbone positions)Preserves substrate-enzyme binding specificity

Enzymatic Pathways in Glucuronidation: Role of UDP-Glucuronosyltransferases (UGTs)

The biosynthesis of ritonavir O-β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver. This two-step process involves:

  • Activation phase: UDP-α-D-glucose is oxidized to UDP-α-D-glucuronic acid (UDPGA) by NAD⁺-dependent UDP-glucose dehydrogenase [8].
  • Conjugation phase: UGT isoforms transfer glucuronic acid from UDPGA to ritonavir’s hydroxyl group, forming the O-glucuronide bond [1] [10].

Human UGT isoforms exhibit distinct catalytic efficiencies toward ritonavir:

  • UGT1A3 and UGT1A4 show the highest activity due to complementary active-site topology for ritonavir’s bulky structure [1].
  • UGT2B7 contributes minimally, indicating substrate-specific regioselectivity [10].Kinetic studies reveal a Kₘ of 35–80 μM for ritonavir glucuronidation, aligning with typical UGT substrates. The reaction follows sequential bisubstrate kinetics, where UDPGA binds before ritonavir [10].

Table 2: UGT Isoforms Involved in Ritonavir Glucuronidation

UGT IsoformTissue LocalizationCatalytic Efficiency (kcat/Km)Inhibition Profile
UGT1A3Liver, intestine8.7 mL/min·μmolInhibited by hecogenin
UGT1A4Liver5.2 mL/min·μmolEnhanced by Mg²⁺ ions
UGT2B7Liver, kidney0.9 mL/min·μmolPolymorphic (His²⁶⁸Tyr variant)

Comparative Analysis of Ritonavir and Its Glucuronide Metabolite

Ritonavir and its O-β-D-glucuronide exhibit marked differences in physicochemical and biochemical properties:

  • Polarity: The glucuronide’s log P drops by 2–3 units (ritonavir log P ~5.2 vs. glucuronide log P ~2.4), transforming a lipophilic drug into a hydrophilic metabolite [1] [6].
  • Solubility: Aqueous solubility increases >100-fold (from <0.1 mg/mL to >20 mg/mL), enabling efficient biliary and renal elimination [6] [8].
  • Biological activity: The glucuronide lacks CYP3A4 inhibitory potency (IC₅₀ >100 μM vs. ritonavir’s 0.02 μM) due to steric hindrance of the heme-coordinating pyridine [1] [3].
  • Protein binding: Plasma protein binding decreases from 98–99% for ritonavir to <70% for the glucuronide, increasing free fraction availability [2] [6].

Despite reduced bioactivity, the glucuronide retains substrate affinity for hepatic uptake transporters (OATP1B1/1B3) and efflux pumps (MRP2, BCRP), facilitating enterohepatic recirculation. This contributes to ritonavir’s prolonged pharmacokinetic profile [6].

Synthetic Approaches for Ritonavir O-β-D-Glucuronide Derivatives

Synthesizing ritonavir O-β-D-glucuronide derivatives faces challenges in regioselective glucuronidation and protecting-group strategies. Two primary methodologies exist:

Chemical Synthesis

The Koenigs-Knorr method employs protected glucuronyl donors (e.g., acetobromoglucuronic acid) and ritonavir hydroxyl groups under silver salt promotion:

  • Protection: Ritonavir’s thiazole amines and carbamates are shielded with tert-butoxycarbonyl (Boc) groups [8].
  • Glycosylation: Acetobromoglucuronic acid reacts with ritonavir’s hydroxyl in anhydrous dichloromethane with Ag₂CO₃ catalysis, yielding β-configured glucuronide [8].
  • Deprotection: Sequential base/acid hydrolysis removes acetate and Boc groups.Yields range from 15–30% due to competing hydrolysis and α-anomer formation [8].

Chemoenzymatic Synthesis

UGT-expressing cell-free systems offer superior regioselectivity:

  • Recombinant UGT1A3: Incubated with ritonavir and UDPGA (pH 7.4, 37°C), achieving 70–85% conversion in 2 hours [1] [10].
  • Optimization: Cofactor regeneration systems (e.g., UDPGA with ATP and sucrose synthase) reduce costs. Immobilized enzymes enable batch recycling [10].

Table 3: Comparison of Ritonavir Glucuronide Synthesis Methods

MethodYieldAnomeric PurityKey AdvantagesLimitations
Koenigs-Knorr (chemical)15–30%β:α = 9:1No specialized enzymes requiredTedious protection/deprotection steps
Recombinant UGT1A370–85%>99% βPhysiological conditions; high regioselectivityRequires UDPGA cofactor

Properties

CAS Number

190649-36-6

Product Name

Ritonavir O-β-D-Glucuronide

Molecular Formula

C₄₃H₅₆N₆O₁₁S₂

Molecular Weight

897.07

Synonyms

(1S,3S)-3-[[(2S)-3-Methyl-2-[[[methyl[[2-(1-methylethyl)-4-thiazolyl]methyl]amino]carbonyl]amino]-1-oxobutyl]amino]-4-phenyl-1-[(1S)-2-phenyl-1-[[(5-thiazolylmethoxy)carbonyl]amino]ethyl]butyl β-D-Glucopyranosiduronic Acid

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.